![molecular formula C8H11BrF2N2O B2603863 4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole CAS No. 1856061-41-0](/img/structure/B2603863.png)
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as the BDFE compound and is a pyrazole derivative.
Mechanism of Action
The exact mechanism of action of the BDFE compound is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell division, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
The BDFE compound has been reported to exhibit good anticancer, antibacterial, antifungal, and insecticidal activity. Furthermore, it has also been studied for its potential use in the development of organic semiconductors.
Advantages and Limitations for Lab Experiments
The BDFE compound has several advantages for lab experiments, including its ease of synthesis, high purity, and good yields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of the BDFE compound. Firstly, further studies are needed to fully understand its mechanism of action and potential applications in various fields. Secondly, studies are needed to investigate its potential toxicity and safety for use in humans and the environment. Finally, studies are needed to optimize its synthesis method and improve its yields for industrial applications.
Conclusion:
In conclusion, the BDFE compound is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has shown promising results as an anticancer, antibacterial, antifungal, and insecticidal agent, and has also been studied for its potential use in the development of organic semiconductors. Further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Synthesis Methods
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)-1H-pyrazole involves the reaction of 1-(2,2-difluoroethyl)-4-bromo-1H-pyrazole-5-carbaldehyde with ethyl vinyl ether in the presence of a base. The reaction takes place under reflux conditions and is followed by purification using column chromatography. This method has been reported to yield the desired compound in good yields and with high purity.
Scientific Research Applications
The BDFE compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, this compound has also been investigated for its potential use as an antibacterial and antifungal agent.
In material science, the BDFE compound has been studied for its potential use in the development of organic semiconductors. It has been reported to exhibit good charge transport properties, making it a promising candidate for use in electronic devices.
In environmental science, this compound has been investigated for its potential use as a pesticide. It has been reported to exhibit good insecticidal activity against various pests, including mosquitoes and cockroaches.
properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrF2N2O/c1-2-14-5-7-6(9)3-12-13(7)4-8(10)11/h3,8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUBGCJFNDROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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